molecular formula C5H12ClNS B1527069 Piperidine-3-thiol hydrochloride CAS No. 1257081-01-8

Piperidine-3-thiol hydrochloride

Cat. No.: B1527069
CAS No.: 1257081-01-8
M. Wt: 153.67 g/mol
InChI Key: PTPVVEVNGARLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3-thiol hydrochloride is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. This compound, in particular, is notable for its applications in various scientific research fields.

Mechanism of Action

Target of Action

Piperidine-3-thiol hydrochloride, like other piperidine derivatives, has been found to have potential therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of this compound are likely to be similar to those of other piperidine derivatives, which include crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the cellular environment. For instance, in prostate cancer cells, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . This suggests that this compound may interact with its targets to inhibit cell migration and survivability of cancer cells.

Biochemical Pathways

This compound, like other piperidine derivatives, affects several biochemical pathways. These include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The downstream effects of these pathways include the inhibition of cell migration and cell cycle arrest, which contribute to the inhibition of the survivability of cancer cells .

Pharmacokinetics

Piperine, another piperidine derivative, is known to act as a bioavailability enhancer and improves the bioavailability of certain drugs

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It inhibits cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells . It also potentially regulates several crucial signaling pathways essential for the establishment of cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the bioavailability of piperine is enhanced in the presence of certain drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with thiol-containing reagents in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same basic steps as laboratory synthesis but is optimized for efficiency and yield. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring with one nitrogen atom, used as a precursor in organic synthesis.

    Piperidine-4-thiol: Similar to piperidine-3-thiol but with the thiol group at the 4-position.

    Piperidine-2-thiol: Another isomer with the thiol group at the 2-position.

Uniqueness: Piperidine-3-thiol hydrochloride is unique due to its specific positioning of the thiol group, which influences its reactivity and interaction with biological molecules. This positional specificity can lead to different biological activities and applications compared to its isomers.

Properties

IUPAC Name

piperidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPVVEVNGARLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257081-01-8
Record name 3-Piperidinethiol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257081-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3-thiol hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidine-3-thiol hydrochloride
Reactant of Route 3
Piperidine-3-thiol hydrochloride
Reactant of Route 4
Piperidine-3-thiol hydrochloride
Reactant of Route 5
Piperidine-3-thiol hydrochloride
Reactant of Route 6
Piperidine-3-thiol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.